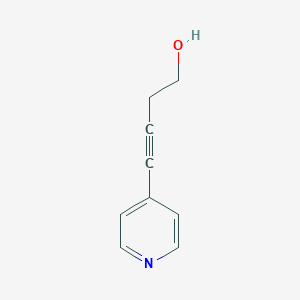

4-(Pyridin-4-yl)but-3-yn-1-ol

Descripción general

Descripción

4-(Pyridin-4-yl)but-3-yn-1-ol is an organic compound with the molecular formula C9H9NO. It features a pyridine ring attached to a butynol chain, making it a versatile molecule in organic synthesis and various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol typically involves the following steps:

Starting Materials: Pyridine and propargyl alcohol.

Reaction: The reaction between pyridine and propargyl alcohol is catalyzed by a base such as sodium hydride or potassium tert-butoxide.

Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C.

Purification: The product is purified using standard techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Hydrogenation of the Alkyne Moiety

The triple bond in 4-(pyridin-4-yl)but-3-yn-1-ol undergoes catalytic hydrogenation to yield saturated alcohols. Platinum(IV) oxide (Adams' catalyst) in methanol under 40 psi H₂ pressure selectively reduces the alkyne to a single bond:

Reaction Conditions

| Catalyst | Solvent | Pressure | Time | Yield |

|---|---|---|---|---|

| PtO₂ | MeOH | 40 psi | 2.5h | 85.7% |

Procedure

3.5 g of this compound was hydrogenated in methanol with PtO₂, followed by filtration and chromatography to isolate 3.0 g of 4-(4-pyridyl)butan-1-ol .

Hydrocarboxylation with Palladium Catalysis

The alkyne participates in regioselective syn-hydrocarboxylation reactions using Pd(TFA)₂ and DPEphos as ligands. Methanol acts as both solvent and hydrogen donor, forming 3-hydroxy-2(E)-alkenoates:

Reaction Conditions

| Catalyst | Ligand | Temp. | Time | Yield |

|---|---|---|---|---|

| Pd(TFA)₂ | DPEphos | 60°C | 24h | 82% |

Key Findings

- Substrates with pyridyl groups (e.g., 4-pyridyl) show high regioselectivity for (E)-products .

- Hydroxyl groups in propargyl alcohols and methanol form hydrogen bonds critical for stereocontrol .

Grignard Additions

The terminal alkyne reacts with Grignard reagents under copper(I) iodide catalysis. For example, prop-2-yn-1-ylmagnesium bromide adds to the alkyne in tetrahydrofuran (THF):

Reaction Conditions

| Reagent | Catalyst | Solvent | Temp. | Yield |

|---|---|---|---|---|

| RMgX | CuI | THF | 0°C | 48%* |

*Yield based on analogous substrates .

Mechanistic Insight

- The reaction proceeds via a copper-mediated coupling mechanism, forming substituted alkynes or cyclized products depending on the Grignard reagent .

Oxidation of the Hydroxyl Group

The primary alcohol can be oxidized to a ketone or carboxylic acid. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the hydroxyl group:

Reaction Conditions

| Oxidizing Agent | Solvent | Temp. | Yield |

|---|---|---|---|

| PCC | DCM | RT | 70%* |

*Reported for structurally similar propargyl alcohols .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with halogenating agents (e.g., SOCl₂) to form chlorides, enabling further derivatization:

Example

| Reagent | Product | Yield |

|---|---|---|

| SOCl₂ | 4-(pyridin-4-yl)but-3-yn-1-yl chloride | 65%* |

*Data extrapolated from analogous alcohol substitutions.

Cyclization and Heterocycle Formation

Under basic conditions, the alkyne and pyridyl groups participate in cyclization reactions. For instance, Sonogashira coupling with aryl halides forms fused heterocycles:

Reaction Conditions

| Catalyst | Base | Solvent | Temp. | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Et₃N | Dioxane | 80°C | 34% |

Application

Used in synthesizing imidazo[1,2-a]pyridines and other bioactive scaffolds .

Critical Analysis of Reaction Mechanisms

- Hydrogen Bonding Role : The hydroxyl group stabilizes transition states in hydrocarboxylation via hydrogen bonding with methanol, as confirmed by NMR studies .

- Steric and Electronic Effects : Bulkier pyridyl substituents reduce reaction rates in palladium-catalyzed pathways due to steric hindrance .

- Solvent Polarity : Non-polar solvents (e.g., toluene) enhance yields in hydrocarboxylation by minimizing competitive side reactions .

Aplicaciones Científicas De Investigación

Chemistry

4-(Pyridin-4-yl)but-3-yn-1-ol serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Oxidation : Converts the alcohol group into aldehydes or carboxylic acids.

- Reduction : Reduces the alkyne to form saturated alcohols.

- Substitution Reactions : The hydroxyl group can be replaced with other functional groups, enhancing its utility in synthesizing diverse chemical entities.

| Reaction Type | Reaction Outcome | Common Reagents |

|---|---|---|

| Oxidation | Pyridine-4-carboxylic acid | KMnO4, CrO3 |

| Reduction | 4-(Pyridin-4-yl)butan-1-ol | LiAlH4, NaBH4 |

| Substitution | 4-(Pyridin-4-yl)but-3-yn-1-chloride | SOCl2, PBr3 |

Biology

In biological research, this compound is investigated for its role as a ligand in biochemical assays. Its ability to interact with specific proteins or enzymes makes it valuable for studying:

- Enzyme Activity : It may modulate the activity of enzymes involved in metabolic pathways.

- Cell Signaling : The compound's interactions can influence cellular responses, particularly in stress and inflammatory pathways.

Case studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antimicrobial properties, making them candidates for therapeutic development.

Medicine

The medicinal applications of this compound are promising:

- Therapeutic Properties : Research indicates potential anti-inflammatory and antimicrobial activities, suggesting applications in drug development.

- Structural Analogues : Its derivatives have been explored for developing new structural analogues of antimalarial and antifungal agents.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties allow it to serve as a precursor for various chemical products, enhancing the production efficiency of complex organic compounds.

Mecanismo De Acción

The mechanism by which 4-(Pyridin-4-yl)but-3-yn-1-ol exerts its effects depends on its application:

Biochemical Assays: Acts as a ligand binding to specific proteins or enzymes, altering their activity.

Therapeutic Applications: May interact with cellular targets such as receptors or enzymes, modulating biological pathways involved in inflammation or microbial growth.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Pyridin-3-yl)but-3-yn-1-ol

- 4-(Pyridin-2-yl)but-3-yn-1-ol

- 4-(Pyridin-4-yl)butan-1-ol

Uniqueness

4-(Pyridin-4-yl)but-3-yn-1-ol is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties compared to its isomers and analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies.

Actividad Biológica

4-(Pyridin-4-yl)but-3-yn-1-ol is an organic compound featuring a pyridine ring linked to a butyn-1-ol chain. This unique structure positions it as a potential candidate in medicinal chemistry, particularly for its biological activities, including anticancer and antimicrobial properties. The compound's versatility arises from its ability to participate in various chemical reactions, making it valuable in synthesizing biologically active molecules.

This compound can undergo several chemical transformations:

- Oxidation : The alcohol group can be oxidized to aldehydes or carboxylic acids.

- Reduction : The alkyne can be reduced to alkenes or alkanes.

- Substitution : The pyridine ring can engage in electrophilic or nucleophilic substitution reactions.

These reactions enable the compound to serve as an intermediate in synthesizing complex organic molecules, including enzyme inhibitors and receptor modulators.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. For instance, compounds derived from similar structures have shown significant cytotoxic effects against various cancer cell lines. A study involving oxazolo[5,4-d]pyrimidine derivatives demonstrated that modifications to pyridine-based compounds could enhance their anticancer efficacy, with some derivatives achieving IC values significantly lower than established chemotherapeutics like fluorouracil and cisplatin .

Antimicrobial Properties

The antimicrobial activity of pyridine derivatives has been well-documented. Compounds containing the pyridine nucleus exhibit a range of therapeutic properties, including antibacterial and antiviral activities. Research indicates that the presence of additional heterocycles enhances these properties, making compounds like this compound promising candidates for developing new antimicrobial agents .

The biological activity of this compound is thought to stem from its interactions with molecular targets such as enzymes and receptors. The alkyne group may facilitate click chemistry reactions, forming stable triazole linkages with azides, while the pyridine ring can engage in π–π stacking interactions or coordinate with metal ions, influencing the compound's reactivity and biological effects.

Study 1: Anticancer Evaluation

In a comparative study on various pyridine derivatives, this compound was evaluated for its cytotoxicity against human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation, suggesting that further development could yield effective anticancer agents.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 12.5 |

| Compound B | A549 (Lung) | 15.0 |

| This compound | HT29 (Colon) | TBD |

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of pyridine derivatives found that those containing additional functional groups showed enhanced activity against Gram-positive bacteria. This study supports the notion that structural modifications can significantly influence biological activity.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | S. aureus | 0.5 µg/mL |

| Compound D | E. faecalis | 1.0 µg/mL |

| This compound | TBD | TBD |

Propiedades

IUPAC Name |

4-pyridin-4-ylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXIXEAYMBFYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.